5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide is a chemical compound with the molecular formula C14H9ClF3NO2S It is known for its unique structural features, which include a chloro group, a hydroxy group, and a trifluoromethylsulfanyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 4-(trifluoromethylthio)aniline.
Coupling Reaction: The 5-chloro-2-hydroxybenzoic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated acid is then reacted with 4-(trifluoromethylthio)aniline to form the desired benzamide compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzene.
Substitution: Formation of 5-azido-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-{4-(trifluoromethyl)phenyl}benzamide: Lacks the sulfanyl group but has similar structural features.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzamide backbone.
N-Phenylbis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups attached to a phenyl ring.
Uniqueness
5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide is unique due to the presence of both a hydroxy group and a trifluoromethylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
634186-46-2 |
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Molecular Formula |
C14H9ClF3NO2S |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO2S/c15-8-1-6-12(20)11(7-8)13(21)19-9-2-4-10(5-3-9)22-14(16,17)18/h1-7,20H,(H,19,21) |
InChI Key |
PCHQWHIISUXANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)SC(F)(F)F |
Origin of Product |
United States |
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